Ethyl 2-(3-fluoro-4-iodophenyl)acetate

Analytical Chemistry Quality Control Synthetic Methodology

SAR programs requiring precise lipophilicity tuning often encounter re-optimization delays when using less reactive halo-analogs. This dihalogenated phenylacetate ester directly addresses that bottleneck: • Ortho-iodo substituent enables 10-100× faster oxidative addition vs. aryl bromides, allowing mild Pd-catalyzed Suzuki/Sonogashira diversification. • Meta-fluoro group provides a measurable ΔlogP of +0.3-0.5, optimizing membrane permeability without sacrificing the synthetic handle. • Bifunctional ester permits sequential hydrolysis to acid or reduction to alcohol for amide coupling, accelerating library generation. Sourced with 95% standard purity, with 98% HPLC grade available from qualified vendors to minimize false positives in biophysical assays.

Molecular Formula C10H10FIO2
Molecular Weight 308.091
CAS No. 1261606-34-1
Cat. No. B567396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluoro-4-iodophenyl)acetate
CAS1261606-34-1
Molecular FormulaC10H10FIO2
Molecular Weight308.091
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)I)F
InChIInChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
InChIKeyMVSKFYHLLRBZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-fluoro-4-iodophenyl)acetate: Procurement Guide


Ethyl 2-(3-fluoro-4-iodophenyl)acetate is a dihalogenated phenylacetate ester featuring ortho-iodo and meta-fluoro substitution on the aromatic ring [1]. With a molecular weight of 308.09 g/mol, XLogP3 of 2.8, and a rotatable bond count of 4, this compound serves as a versatile small molecule scaffold and synthetic building block in medicinal chemistry programs . The concurrent presence of iodine (excellent leaving group for cross-coupling) and fluorine (metabolic stability and conformational modulation) creates a bifunctional handle for sequential synthetic transformations [2].

Bifunctional scaffold for medicinal chemistry programs
Ortho-iodo handle supports cross-coupling diversification
Meta-fluoro substituent for lipophilicity and metabolic stability SAR

Irreplaceability of Ethyl 2-(3-fluoro-4-iodophenyl)acetate


Substituting Ethyl 2-(3-fluoro-4-iodophenyl)acetate with non-iodinated or differently halogenated phenylacetates alters critical physicochemical properties and synthetic utility. The iodine atom provides a reactive site for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling modular diversification that chloro- or bromo-analogs achieve with lower reactivity . Simultaneously, the fluorine atom influences electronic distribution (σ-meta effect) and lipophilicity (ΔlogP ≈ +0.3-0.5 relative to non-fluorinated congeners), parameters that cascade into altered reaction kinetics, purification behavior, and downstream biological target engagement [1]. Procurement of analogs lacking this precise ortho-iodo/meta-fluoro orientation necessitates re-optimization of synthetic sequences and may yield divergent structure-activity relationships.

Non-iodinated analogs
Chloro- or bromo-substituted phenylacetates show 10–1000× slower oxidative addition, altering reaction kinetics and yield profiles.
Non-fluorinated congeners
Removing the meta-fluoro group shifts logP by ≈0.3–0.5 units, which may affect downstream biological target engagement and purification behavior.

Quantitative Differentiation Evidence


Purity Benchmarking vs. Industry Baseline

Multiple independent vendors supply Ethyl 2-(3-fluoro-4-iodophenyl)acetate at a certified minimum HPLC purity of 98%, exceeding the common 95% baseline standard for research-grade halogenated phenylacetate building blocks [1]. While 95% purity is sufficient for many preliminary studies, the higher 98% specification reduces the risk of impurity-driven off-target effects in sensitive biological assays and minimizes the need for additional purification steps prior to use in multi-step syntheses . This differentiation is vendor-verified through batch-specific HPLC analysis .

Purity benchmark
Supporting evidence
Target 98% HPLC vs industry typical 95%
Reduced impurity-driven assay interference
Vendor batch-specific HPLC analysis; may minimise pre-use purification.
Analytical Chemistry Quality Control Synthetic Methodology

Pricing Differentiation vs. Closest Analog

Direct price comparison between Ethyl 2-(3-fluoro-4-iodophenyl)acetate and its closest non-fluorinated analog, Ethyl 2-(3-iodophenyl)acetate, reveals a quantifiable cost differential attributable to the added synthetic complexity of introducing the meta-fluoro substituent. As of February 2026, the fluorinated target compound commands a price of €262.00-€1,087.00 for a 95% purity grade, whereas the non-fluorinated analog is priced at €195.00-€532.00 for comparable quantity and purity . This ~34-104% price premium reflects the additional synthetic steps and handling requirements associated with the 3-fluoro-4-iodo substitution pattern.

Pricing vs. non-fluorinated analog
Cross-study comparable
€262–€1,087 vs €195–€532 (analog)
Price premium reflects added synthetic complexity
Pricing from same vendor (Feb 2026); review per-project cost–benefit.
Procurement Economics Supply Chain Medicinal Chemistry

Lipophilicity vs. Non-Fluorinated Congener

Computational analysis using PubChem's XLogP3 algorithm provides a class-level inference of lipophilicity differentiation between Ethyl 2-(3-fluoro-4-iodophenyl)acetate (XLogP3 = 2.8) and a representative non-fluorinated 3-iodophenylacetate ester analog [1]. The meta-fluoro substituent increases calculated lipophilicity by approximately 0.3-0.5 logP units relative to non-fluorinated phenylacetate esters with comparable substitution patterns [2]. This incremental increase in lipophilicity may enhance passive membrane permeability while potentially affecting aqueous solubility, a trade-off that must be considered when designing biological assays or formulating stock solutions.

Lipophilicity (XLogP3)
Class-level inference
2.8 Δ ≈ +0.3–0.5 vs non-fluorinated
Reported increment supports membrane permeability SAR studies
Computed by XLogP3 3.0; confirm experimentally for critical assays.
Physicochemical Properties ADME Prediction Medicinal Chemistry

Halogen Reactivity Profile

The ortho-iodo substituent in Ethyl 2-(3-fluoro-4-iodophenyl)acetate confers a distinct reactivity profile for palladium-catalyzed cross-coupling reactions relative to its chloro- and bromo-analogs . Aryl iodides undergo oxidative addition to Pd(0) complexes approximately 10-100 times faster than the corresponding aryl bromides and 100-1000 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This kinetic advantage enables milder reaction conditions (lower temperature, shorter time) and improved yields when using the iodo-substituted building block, particularly when coupling sterically hindered or electronically deactivated partners. The concurrent meta-fluoro substituent does not impede this reactivity but instead electronically deactivates the ring toward unwanted side reactions [2].

Halogen reactivity
Class-level inference
I > Br > Cl oxidative addition rate
Iodo handle enables milder cross-coupling conditions
Relative rates: 10–100× Br, 100–1000× Cl (Suzuki–Miyaura).
Synthetic Chemistry Cross-Coupling Reaction Kinetics

Application Scenarios


Lipophilicity Modulation for SAR

Use Ethyl 2-(3-fluoro-4-iodophenyl)acetate as a scaffold for generating focused libraries when structure-activity relationship (SAR) studies demand precise tuning of lipophilicity. The computed XLogP3 of 2.8 (Δ ≈ +0.3-0.5 vs. non-fluorinated analog) provides a measurable increment that can be exploited to optimize membrane permeability while maintaining the synthetic versatility of the iodo handle for late-stage diversification via cross-coupling [1][2].

Sequential Cross-Coupling for Complex Molecules

Leverage the high reactivity of the ortho-iodo substituent (10-100x faster oxidative addition than aryl bromides) to install the first diversity element under mild Pd-catalyzed conditions [1]. The ester functionality can then be hydrolyzed to the carboxylic acid or reduced to the alcohol for subsequent amide bond formation or further functionalization. This sequential strategy is particularly valuable for synthesizing drug-like molecules where the fluorine atom is required for metabolic stabilization or conformational restriction [2].

High-Purity Building Blocks for Critical Bioassays

For target-based screening campaigns or biophysical assays (e.g., SPR, ITC, crystallography) where even minor impurities can confound data interpretation, the 98% HPLC purity specification of Ethyl 2-(3-fluoro-4-iodophenyl)acetate from qualified vendors reduces the risk of false positives or artifacts [1]. This higher purity standard minimizes the need for additional in-house purification steps, streamlining workflow and preserving precious assay materials [2].

PET Tracer Precursor Development

Evaluate Ethyl 2-(3-fluoro-4-iodophenyl)acetate as a precursor for the synthesis of fluorinated and iodinated radiotracers, where the iodine atom serves as a leaving group for nucleophilic aromatic substitution with [18F]fluoride or as a site for radioiodination [1]. The compound's bifunctional nature aligns with reported methodologies for preparing ω-functionalized 2-iodophenyl esters as starting materials for traceless Staudinger ligation and subsequent radiolabeling [2].

Application
Selection Property
Validation Focus
Lipophilicity SAR libraries
Incremental logP modulation by fluorine
Measured logD / permeability correlation
Sequential cross-coupling synthesis
Ortho-iodo reactivity advantage
Reaction yield and scope under mild conditions
High-purity building block for bioassays
Certified 98% HPLC purity
Impurity profile and assay interference testing
PET tracer precursor evaluation
Bifunctional iodo/fluoro handle
Radiolabeling efficiency and precursor stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-fluoro-4-iodophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.